(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol
Overview
Description
(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the subsequent hydroxymethylation can be achieved using formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, potentially using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (4-Amino-2-chloro-6-methylpyrimidin-5-yl)carboxylic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed.
Scientific Research Applications
(4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorine substitution in pyrimidine rings on biological activity.
Industry: Used in the production of agricultural chemicals, such as nitrification inhibitors
Mechanism of Action
The mechanism of action of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it interferes with the activity of nitrifying bacteria, reducing the conversion of ammonium to nitrate in soil. This helps in reducing nitrogen losses through denitrification and leaching .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A closely related compound with similar chemical properties and applications.
2-Amino-4,6-dichloropyrimidine: Another derivative with two chlorine atoms, used in similar research contexts.
2-Amino-4,6-dimethoxypyrimidine: A derivative with methoxy groups instead of chlorine, used in different chemical reactions
Properties
IUPAC Name |
(4-amino-2-chloro-6-methylpyrimidin-5-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-4(2-11)5(8)10-6(7)9-3/h11H,2H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDUEHNAHSBPRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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